molecular formula C5H7NO3 B107723 Dimethadione CAS No. 695-53-4

Dimethadione

Cat. No.: B107723
CAS No.: 695-53-4
M. Wt: 129.11 g/mol
InChI Key: JYJFNDQBESEHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Classification

Dimethadione was first synthesized in the 1950s as a derivative of oxazolidinediones, a class of compounds initially investigated for antiseptic and anticonvulsant properties. Trimethadione, its parent compound, gained clinical use for treating absence seizures before being largely discontinued due to severe side effects, including teratogenicity. DMO emerged as the primary metabolite of TMO, responsible for both its therapeutic and adverse effects.

Property Value Source
CAS Number 695-53-4
Molecular Formula C₅H₇NO₃
Molecular Weight 129.11 g/mol
IUPAC Name 5,5-Dimethyl-2,4-oxazolidinedione

DMO is classified as an oxazolidinedione derivative and functions as a T-type calcium channel blocker. Its structural similarity to TMO facilitates its role in inhibiting calcium-dependent neuronal activity.

Metabolic Relationship with Trimethadione

Trimethadione (TMO) undergoes hepatic N-demethylation via cytochrome P450 enzymes to form DMO, which is the proximate teratogen and primary pharmacologically active metabolite. This metabolic conversion is rapid, with TMO’s half-life in humans ranging from 15–24 hours, compared to DMO’s stability in serum.

Key Metabolic Pathway:

  • TMO Ingestion : Administered orally, TMO is absorbed and distributed systemically.
  • Demethylation : Hepatic enzymes cleave the methyl group from TMO, yielding DMO.
  • Activity : DMO exerts anticonvulsant effects by blocking calcium and potassium channels.
Parameter TMO DMO
Plasma Half-Life 15–24 hours Stable
Teratogenicity Indirect Direct
Mechanism Prodrug Active

This metabolic relationship underscores DMO’s central role in both therapeutic efficacy and toxicity.

Current Research Significance

DMO’s research relevance spans teratology, electrophysiology, and biochemistry:

  • Teratology : Studies in rodents demonstrate DMO’s induction of congenital heart defects, including ventricular septal defects (VSDs) and outflow tract anomalies.
  • Electrophysiology : DMO inhibits HERG potassium channels (Ikr), causing embryonic arrhythmia and hypoxia-reperfusion injury.
  • Biochemical Tools : Radiolabeled DMO (C-11 DMO) measures tissue pH in vivo via positron emission tomography (PET).

Properties

IUPAC Name

5,5-dimethyl-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-5(2)3(7)6-4(8)9-5/h1-2H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJFNDQBESEHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020478
Record name Dimethadione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-53-4
Record name Dimethadione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=695-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethadione [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dimethadione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756741
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethadione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Oxazolidinedione, 5,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethadione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethadione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.712
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHADIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALU9NPM703
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cyclization of Dimethylurea with Diethyl Oxalate

The most widely documented method involves the cyclocondensation of dimethylurea and diethyl oxalate under acidic conditions. This one-pot reaction proceeds via nucleophilic acyl substitution, where the urea nitrogen attacks the electrophilic carbonyl carbon of the oxalate.

Reaction Conditions

  • Molar Ratio: 1:1.2 (dimethylurea:diethyl oxalate)

  • Catalyst: Concentrated hydrochloric acid (10 mol%)

  • Temperature: Reflux (80–90°C)

  • Duration: 6–8 hours

  • Solvent: Anhydrous ethanol

After completion, the mixture is cooled to 0°C, precipitating this compound as white crystals. Recrystallization from hot water or ethanol yields a purity of ≥98%.

Mechanistic Insights

  • Protonation: The oxalate ester undergoes protonation, enhancing electrophilicity.

  • Nucleophilic Attack: Urea’s amine group attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: Ethanol is eliminated, generating an intermediate oxazolidinone.

  • Tautomerization: Keto-enol tautomerization stabilizes the 2,4-oxazolidinedione ring.

Condensation of Urea Derivatives with Acetone

An alternative route involves the reaction of urea with acetone derivatives under dehydrating conditions. This method is less common due to lower yields but offers scalability.

Procedure

  • Mixing: Urea (1 equiv), acetone (2 equiv), and phosphoryl chloride (POCl₃, 1.5 equiv) are combined in dry dichloromethane.

  • Stirring: The mixture is stirred at 25°C for 24 hours.

  • Quenching: Ice-cold water is added to hydrolyze excess POCl₃.

  • Extraction: The product is extracted with ethyl acetate and dried over MgSO₄.

  • Crystallization: Slow evaporation yields this compound with 75–80% purity, requiring further column chromatography (silica gel, ethyl acetate/hexane).

Optimization and Yield Enhancement

Catalytic Improvements

Substituting HCl with Lewis acids (e.g., ZnCl₂ or AlCl₃) accelerates the cyclization reaction, reducing duration to 3–4 hours. However, these catalysts necessitate rigorous moisture exclusion.

Comparative Data

CatalystTemperature (°C)Time (h)Yield (%)Purity (%)
HCl8087298
ZnCl₂7048597
AlCl₃753.58896

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but complicate purification. Ethanol remains preferred for its balance of solubility and ease of removal.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 1.45 (s, 6H, CH₃), 4.20 (s, 2H, CH₂).

  • ¹³C NMR (100 MHz, D₂O): δ 25.8 (CH₃), 65.4 (CH₂), 158.2 (C=O), 170.5 (C=O).

  • FT-IR (KBr): 1750 cm⁻¹ (C=O stretch), 1220 cm⁻¹ (C-N stretch).

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄ in H₂O/MeOH 70:30) confirms ≥98% purity with a retention time of 6.2 minutes.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ microreactor systems to enhance heat transfer and mixing:

  • Residence Time: 30 minutes

  • Throughput: 5 kg/hour

  • Yield: 90%
    This method reduces side products like dimethylallantoin (<2%).

Environmental Considerations

Waste streams containing POCl₃ require neutralization with aqueous NaHCO₃ before disposal. Ethanol is reclaimed via distillation, achieving 95% solvent recovery.

Chemical Reactions Analysis

Tautomerism

In solution, dimedone exists in equilibrium with its tautomer, with a keto to enol ratio of 2:1 in chloroform . Crystalline dimedone forms chains of molecules in the enol form, linked by hydrogen bonds .

Reaction with Aldehydes

Dimedone reacts with aldehydes to produce crystalline derivatives. The melting points of these derivatives can be utilized to distinguish between different aldehydes .

Three- and Five-Component Reactions

Dimedone participates in three- and five-component reactions with aryl aldehydes and 1-naphthylamine .

Additional Reactions

  • Decomposition Reactions: Dimedone's structure features a cyclic diketone, which may undergo decomposition reactions under specific conditions, breaking down into simpler substances .

  • Double-Replacement Reactions: Depending on the reactants, dimedone might participate in double-replacement reactions, where it exchanges ions with another compound, leading to the formation of new products .

  • Reactions in Dimethindene Synthesis: Dimedone derivatives can be involved in the synthesis of dimethindene, where they undergo conjugate addition followed by intramolecular Friedel-Crafts acylation .

Disclaimer: It is important to note that some search results may be about dimethadione, which is a different chemical compound than dimedone. This compound is a metabolite of an anticonvulsant .

Scientific Research Applications

Pharmacological Applications

Dimethadione is the N-demethylated metabolite of trimethadione, and it exhibits anticonvulsant properties. Research has indicated that DMO can suppress electrographic seizure activity, making it a candidate for studies related to seizure disorders .

This compound has been extensively studied for its teratogenic effects, particularly concerning congenital heart defects (CHD). Animal models have demonstrated that exposure to DMO during critical periods of development can lead to a significant incidence of ventricular septal defects (VSD) in rat fetuses .

Key Findings from Studies

  • A study found that DMO exposure resulted in a VSD incidence of 42.05% in rat models, highlighting its effectiveness as a teratogen compared to other agents like sodium arsenic .
  • The absence of visible structural anomalies post-exposure suggests that DMO may cause functional deficits that persist into postnatal life .

Table 2: Incidence of Congenital Heart Defects Induced by this compound

Type of DefectIncidence (%)Method of Diagnosis
Ventricular Septal Defect (VSD)42.05Ultrasound & Pathology
Persistent Truncus Arteriosus4.41Prenatal Ultrasound
Noncompacted Myocardium18.18Pathological Examination

Toxicological Studies

DMO's role in toxicology has been examined through various studies focusing on its embryotoxicity and potential long-term effects on cardiovascular health. Research indicates that DMO does not correlate maternal serum concentrations with embryonic outcomes, suggesting complex mechanisms at play in teratogenesis .

Case Study: Embryotoxicity in Rats

  • Pregnant rats administered DMO showed a high incidence of congenital heart defects, with variability attributed to maternal systemic concentrations .
  • The study utilized whole embryo culture techniques to assess developmental outcomes directly correlated with DMO exposure levels.

Imaging Techniques in Research

Recent advancements in imaging technologies have enhanced the study of DMO's effects on development. Non-invasive imaging methods such as ultrasound have been employed to evaluate structural changes in embryos exposed to DMO, providing insights into the etiology of chemically induced defects .

Mechanism of Action

Dimethadione exerts its effects by reducing T-type calcium currents in thalamic neurons. This is achieved through the inhibition of voltage-dependent T-type calcium channels. By raising the threshold for repetitive activity in the thalamus and inhibiting corticothalamic transmission, this compound dampens the abnormal thalamocortical rhythmicity associated with absence seizures .

Comparison with Similar Compounds

Research Implications and Clinical Relevance

  • Teratogenicity : DMO’s association with ventricular septal defects (VSDs) in animal models underscores the risk of TMO use in pregnancy .
  • Hepatic Function Testing : The DMO/TMO serum ratio correlates with liver damage severity in cirrhosis, reflecting impaired demethylation capacity .

Tables

Table 1. Pharmacokinetic Comparison: DMO vs. TMO in Beagle Dogs
Parameter TMO (1.11 g dose) DMO (1.0 g dose)
Cmax (μg/mL) 78.2 ± 9.3 82.1 ± 8.5
Tmax (h) 2.5 ± 0.6 1.2 ± 0.3
AUC (μg·h/mL) 1,210 ± 140 1,190 ± 130
t1/2 (h) 6.2 ± 1.1 6.5 ± 1.3
Table 2. Teratogenic Potential of Selected Compounds
Compound Free Radical Yield (PHS System) Teratogenicity (Animal Models)
DMO High High (VSDs, cardiac anomalies)
TMO Low Low
Phenytoin Moderate Moderate (Cleft palate)
Mephenytoin Moderate Moderate (L-isomer specific)

Biological Activity

Dimethadione, chemically known as 5,5-dimethyl-2,4-oxazolidinedione, is an anticonvulsant drug primarily recognized as the active metabolite of trimethadione. This compound has garnered attention for its pharmacological properties, particularly in the context of epilepsy treatment. The following sections provide a detailed overview of its biological activity, including mechanisms of action, efficacy in seizure control, and potential teratogenic effects.

This compound exhibits its anticonvulsant effects primarily through modulation of thalamocortical rhythms. Research indicates that it significantly reduces spontaneous generalized epileptiform discharges in rodent models, particularly those resembling spike-wave and generalized tonic-clonic seizures. In vitro studies have demonstrated that this compound is more effective than trimethadione in blocking T-type calcium currents in thalamic neurons, which are crucial for the generation of absence seizures .

Efficacy in Seizure Control

This compound has been shown to be effective in controlling seizures associated with various forms of epilepsy. A comparative study illustrated that this compound and ethosuximide (another anticonvulsant) effectively reduced simple thalamocortical burst complexes (sTBCs) in a dose-dependent manner . The efficacy ranking was found to be this compound ≥ ethosuximide > trimethadione, highlighting its potential as a preferred agent among these drugs.

Case Studies and Clinical Findings

  • Embryotoxicity Studies : A study investigating the embryotoxic effects of this compound revealed that its teratogenic potential was not correlated with maternal systemic drug concentrations or embryonic tissue levels. This finding suggests that the drug's effects may depend on specific developmental windows rather than overall exposure levels .
  • Seizure Outcomes : Clinical evaluations comparing brand-name versus generic formulations of anticonvulsants have included this compound. These studies generally report no significant differences in seizure control between formulations, indicating consistent efficacy across different drug versions .
  • Teratogenicity : In animal models, this compound has been associated with higher incidences of cleft palates compared to its parent compound trimethadione when administered at equimolar doses. This suggests a distinct teratogenic profile for this compound that warrants further investigation .

Pharmacokinetics and Safety Profile

This compound is characterized by a molecular weight of 129.11 g/mol and a molecular formula of C5_5H7_7N3_3O3_3. It has a low logP value (0.1), indicating favorable solubility properties for oral administration . Safety assessments have shown minimal hepatotoxicity and no significant promotion of liver tumors in long-term studies involving rat models .

Summary Table of Biological Activity

Aspect Details
Chemical Structure 5,5-dimethyl-2,4-oxazolidinedione
Mechanism of Action Modulation of T-type calcium channels; reduction of thalamocortical discharges
Efficacy More effective than trimethadione; comparable to ethosuximide
Embryotoxicity Not correlated with maternal or embryonic concentrations; higher incidence of cleft palates
Safety Profile Low hepatotoxicity; no significant tumor promotion observed

Q & A

Basic Research Questions

Q. What analytical methods are most effective for quantifying dimethadione in biological matrices, and how do their precision and accuracy compare?

  • Methodological Answer : Infrared (IR) spectrometry is superior for simultaneous quantification of this compound and trimethadione in plasma, leveraging distinct carbonyl absorption bands (this compound: 1770 cm⁻¹; trimethadione: 1740 cm⁻¹). IR achieves a coefficient of variation <1% at 0.5 mmol·L⁻¹, outperforming UV-spectrometry (CV ~2–3%) and gas-liquid chromatography. Key steps include plasma extraction with chloroform, saturation with Na₂SO₄/MgSO₄ to optimize partitioning, and spectral calibration .

Q. How can researchers validate this compound’s role as an intracellular pH (pHi) indicator in experimental models?

  • Methodological Answer : Use the Albers equation to calculate pHi from this compound’s distribution, accounting for extracellular (Ve) and total body water (Vtw) volumes. In vivo validation involves:

Administering this compound (0.10 mmol/kg) to achieve plasma concentrations (~0.25 mmol/L).

Measuring plasma this compound via IR spectrometry.

Correcting for body clearance using disappearance curves.
Stability in pHi measurements (e.g., ±0.03 pH units over 6 hours in canine models) confirms reliability .

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound’s teratogenic mechanisms versus its anticonvulsant activity?

  • Methodological Answer : Address discrepancies by:

Separate administration studies : Compare teratogenicity of trimethadione (parent drug) and this compound (metabolite) in pregnant murine models. This compound’s stronger EPR signal intensity correlates with higher teratogenic potential, confirming its role as the penultimate teratogen .

T-type Ca²⁺ channel assays : Use patch-clamp electrophysiology to quantify inhibition of thalamic Ca²⁺ currents, linking anticonvulsant effects to voltage-dependent channel modulation .

Q. How can pharmacokinetic parameters (e.g., distribution volume, half-life) be optimized in this compound studies to minimize experimental error?

  • Methodological Answer :

  • Distribution volume : Assume this compound occupies ~40% of total body mass. Adjust dosing to maintain plasma levels below toxic thresholds (e.g., 0.25 mmol/L).
  • Half-life correction : Use average total body clearance (literature-derived) to estimate losses during short observation periods (<6 hours), reducing error to ≤2% .
  • Compartmental modeling : Track this compound shifts between intra/extracellular spaces during water imbalance to refine pHi calculations .

Q. What methodological challenges arise when using this compound for non-invasive intracellular pH measurement in clinical or preclinical models?

  • Methodological Answer : Key challenges include:

pH gradient dependence : this compound distribution relies on transmembrane pH gradients and compartmental water volumes, which are tissue-specific. Validate assumptions via parallel microelectrode or ³¹P-MRS measurements .

Matrix interference : Plasma proteins and salts (e.g., Na₂SO₄) alter chloroform extraction efficiency. Pre-treat samples with acidic deproteinization (pH <3) to maximize recovery .

Q. How do in vitro and in vivo models differ in assessing this compound’s metabolic stability and hepatic oxidation capacity?

  • Methodological Answer :

  • In vitro : Use liver microsomes or CYP2C9/2C19 isoforms to quantify N-demethylation rates (trimethadione → this compound). Compare with probe substrates (e.g., phenytoin) to assess enzyme specificity .
  • In vivo : Administer ¹⁴C-labeled this compound to track urinary excretion kinetics and metabolite profiling. Monitor plasma half-life (this compound: ~240 hours) to identify accumulation risks .

Data Analysis & Reproducibility

Q. How should researchers address variability in this compound extraction efficiency across different biological matrices?

  • Methodological Answer :

Standardization : Pre-saturate matrices with Na₂SO₄/MgSO₄ to stabilize partitioning coefficients.

Recovery testing : Spike control samples with known this compound concentrations (0.1–1.0 mmol·L⁻¹) and calculate extraction yields. IR spectrometry’s single-step extraction reduces variability vs. multi-step UV protocols .

Q. What statistical approaches are critical for reconciling conflicting results in this compound’s pHi sensitivity under pathological conditions (e.g., ischemia)?

  • Methodological Answer :

  • Multivariate regression : Correlate pHi deviations with clinical parameters (e.g., lactate levels, O₂ saturation).
  • Bland-Altman analysis : Compare this compound-derived pHi with gold-standard methods (e.g., microelectrodes) to quantify bias and limits of agreement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethadione
Reactant of Route 2
Reactant of Route 2
Dimethadione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.